4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane is a pinacol boronic ester featuring a fused naphthobenzofuran substituent. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity imparted by the pinacol ester group. The naphtho[2,3-b]benzofuran moiety introduces steric bulk and extended π-conjugation, which can influence electronic properties and reactivity .
Properties
Molecular Formula |
C22H21BO3 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-naphtho[2,3-b][1]benzofuran-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H21BO3/c1-21(2)22(3,4)26-23(25-21)16-9-10-19-18(13-16)17-11-14-7-5-6-8-15(14)12-20(17)24-19/h5-13H,1-4H3 |
InChI Key |
GULWTBMZIKEKJL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=CC5=CC=CC=C5C=C43 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst System : A combination of tris(dibenzylideneacetone)dipalladium [Pd₂(dba)₃] and tricyclohexylphosphine (PCy₃) serves as the catalytic system, enhancing oxidative addition and transmetallation kinetics.
- Solvent and Temperature : The reaction proceeds in anhydrous 1,4-dioxane under reflux (≈100°C), ensuring optimal catalyst activity and solubility of intermediates.
- Stoichiometry : A 1:2 molar ratio of 1 to bis(pinacolato)diboron (B₂Pin₂) ensures complete conversion, with potassium acetate (KOAc) acting as a mild base to scavenge HCl byproducts.
The reaction mixture is stirred under nitrogen for 24 hours, after which workup involves dilution with dichloromethane, filtration through silica gel, and crystallization from diethyl ether-pentane to isolate the product as a yellow-to-white solid.
Mechanistic Insights into the Borylation Process
The Miyaura borylation proceeds through a well-established catalytic cycle:
- Oxidative Addition : Pd⁰ inserts into the C–Cl bond of 1 , forming a Pd(II) intermediate.
- Transmetallation : B₂Pin₂ coordinates to Pd(II), transferring a boron moiety to the aromatic ring.
- Reductive Elimination : The Pd catalyst regenerates, releasing the boronate ester product.
The use of PCy₃ as a ligand accelerates transmetallation by stabilizing the Pd center, while KOAc prevents catalyst poisoning by neutralizing HCl.
Purification and Characterization
Isolation Techniques
Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane eluent) to remove unreacted starting materials and Pd residues. Subsequent crystallization from diethyl ether-pentane yields analytically pure material.
Applications in Organic Synthesis
This boronate ester serves as a versatile building block in cross-coupling reactions. For example, it participates in Suzuki-Miyaura couplings to construct carbazole derivatives, as demonstrated in the synthesis of 5H-naphtho[2',3':4,5]furo[3,2-c]carbazole (NBFC). Such compounds are pivotal in developing organic light-emitting diodes (OLEDs) due to their rigid, conjugated structures.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fused Aromatic Systems
(a) 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound 2j)
- Structure : Benzofuran substituent instead of naphthobenzofuran.
- Synthesis : Prepared using 5% Rh/C in hexane with 85% yield .
- Applications : Intermediate in synthesizing conjugated systems for optoelectronic materials.
(b) 4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane
- Structure : Naphtho[1,2-b]benzofuran isomer, differing in the fusion position of the aromatic rings.
- Synthesis : Listed in OLED intermediate catalogs (CAS: 2007912-83-4) with 95% purity .
- Key Difference : The isomerism affects electronic properties; the [2,3-b] fusion in the target compound may provide distinct conjugation pathways compared to [1,2-b] isomers.
(c) 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin)
Boronic Esters with Heteroaromatic Substituents
(a) 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound 2h)
- Synthesis: 89% yield using Rh/C in ethanol .
- Reactivity : The furan group is less electron-withdrawing than benzofuran or naphthobenzofuran, leading to faster transmetallation in couplings but lower thermal stability.
(b) 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
Bulky Arylboronic Esters for Stabilized Intermediates
(a) 2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin)
- Structure : Mesityl group provides steric protection.
- Stability : Resists protodeboronation due to hindered access to the boron center .
- Comparison : The naphthobenzofuran group in the target compound may offer similar steric protection while enabling extended conjugation.
(b) 2-(2-Phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparative Data Table
Key Research Findings
Steric Effects : Bulky substituents like naphthobenzofuran or mesityl groups reduce side reactions (e.g., protodeboronation) but may slow coupling kinetics .
Electronic Tuning : Heteroaromatic substituents (e.g., thiophene, benzofuran) modulate electron density at boron, affecting transmetallation rates in Suzuki reactions .
Biological Activity
4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane is with a molecular weight of 344.21 g/mol. The compound features a dioxaborolane ring fused to a naphtho[2,3-b]benzofuran moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of naphtho[2,3-b]benzofuran derivatives with boron reagents under controlled conditions. Recent studies have highlighted methods that utilize visible light to facilitate cycloaddition reactions, producing high yields of the desired product while maintaining regioselectivity .
Antimicrobial Activity
Research indicates that compounds containing the naphtho[2,3-b]furan structure exhibit significant antimicrobial properties . For instance:
- A study reported that derivatives of naphtho[2,3-b]furan demonstrated potent activity against various strains of bacteria and fungi .
- The synthesized compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger, revealing promising results with minimum inhibitory concentrations (MICs) in the range of 31–250 µg/mL .
Anticancer Properties
The dioxaborolane derivatives have been investigated for their anticancer potential :
- In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. The cytotoxic effects were notably enhanced in compounds with electron-withdrawing groups attached to the naphtho structure .
- A comparative molecular field analysis (CoMFA) study indicated a strong correlation between the structural modifications in these compounds and their anticancer activity (r² = 0.99) .
The proposed mechanisms underlying the biological activities of 4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
- Reactive Oxygen Species (ROS) generation : The generation of ROS can lead to oxidative stress in microbial cells and cancer cells alike, contributing to their cytotoxic effects .
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Antibacterial Efficacy : A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the naphtho structure significantly influenced antibacterial potency .
Compound ID Bacterial Strain MIC (µg/mL) Activity Level 1 Bacillus subtilis 62.5 Highly Active 7 E. coli 125 Moderately Active 12 A. niger 31 Highly Active - Cytotoxicity Studies : In vitro assays showed that certain derivatives led to significant apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating a potential for therapeutic use .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4,4,5,5-tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane, and how can purity be ensured?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple naphtho[2,3-b]benzofuran precursors with pinacol boronic esters. Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and / NMR spectral alignment with reference data .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- NMR Spectroscopy : NMR (400 MHz, CDCl₃) should show distinct aromatic protons (δ 7.2–8.5 ppm) and dioxaborolane methyl groups (δ 1.3 ppm). NMR can confirm boron coordination (δ ~30 ppm).
- X-ray Crystallography : Single-crystal analysis resolves the planar naphthobenzofuran moiety and tetrahedral boron geometry. Data should match CCDC entries (e.g., 1828960 in for analogous structures) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 370.2 for [M+H]⁺) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Degradation risks include hydrolysis of the borolane ring; periodic NMR checks (e.g., monitoring methyl group integrity at δ 1.3 ppm) are recommended. Avoid exposure to moisture or protic solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this borolane compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design (Pd catalyst: 1–5 mol%, solvent: THF vs. DMF, temp: 80–120°C) can identify optimal yields .
- Computational Screening : Apply density functional theory (DFT) to predict reactivity of substituents on the naphthobenzofuran core. Tools like Gaussian or COMSOL Multiphysics simulate transition states and regioselectivity .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Dynamic Effects Analysis : For NMR/X-ray mismatches (e.g., rotational barriers in the dioxaborolane ring), variable-temperature NMR (VT-NMR) can detect conformational exchange. Compare with solid-state CP/MAS NMR to distinguish dynamic vs. static disorder .
- Crystallographic Refinement : Re-refine X-ray data with SHELXL, incorporating disorder models. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯π contacts) .
Q. What strategies are effective for designing novel derivatives with enhanced photophysical properties?
- Methodology :
- Structure-Property Relationships : Introduce electron-withdrawing groups (e.g., –CN, –CF₃) at the benzofuran 2-position to redshift fluorescence. Characterize via UV-Vis (λₐᵦₛ 350–450 nm) and fluorescence quantum yield measurements (integrating sphere method) .
- AI-Driven Synthesis : Train machine learning models on existing borolane datasets (e.g., reaction yields, substituent effects) to predict viable synthetic pathways. Platforms like ICReDD integrate quantum mechanics and experimental feedback loops for rapid optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
